Structural Hybrid Advantage: Dual Pharmacophoric Motifs Absent from Published Lead Series
The target compound 466684-92-4 uniquely combines two independently validated anticonvulsant pharmacophoric elements—an N1-(3-chlorophenyl) substituent and a C3-(3-methylphenylamino) group—within a single pyrrolidine-2,5-dione scaffold [1][2]. Published lead series have explored these features separately: the Jarzyński et al. (2023) series optimized C3-arylamino groups on an N1-unsubstituted core (identifying 4-Cl-phenylamino as optimal) [1], while the Obniska et al. (2009) series demonstrated that 3-(3-methylphenyl)-pyrrolidine-2,5-dione Mannich bases provide anti-MES protection at 100 mg/kg in mice, with compound XVIII orally active in rats at 30 mg/kg [2]. No published series has systematically combined an N1-(3-chlorophenyl) substituent with a C3-(3-methylphenylamino) group, making 466684-92-4 a first-in-combination structural probe . The 3-methyl substitution on the C3-anilino ring is predicted to enhance metabolic stability relative to unsubstituted phenylamino analogs by blocking para-hydroxylation, a known metabolic soft spot for aniline-containing compounds [3].
| Evidence Dimension | Structural uniqueness (pharmacophoric combination) |
|---|---|
| Target Compound Data | N1-(3-chlorophenyl) + C3-(3-methylphenylamino) dual substitution |
| Comparator Or Baseline | Published leads: Jarzyński series = C3-arylamino only (N1-H); Obniska series = 3-(3-methylphenyl) with N-Mannich base substitution |
| Quantified Difference | Two independently active motifs combined; no published direct comparator with this exact substitution pattern |
| Conditions | Comparative structural analysis of published pyrrolidine-2,5-dione anticonvulsant series (2008–2023) |
Why This Matters
For procurement decisions, this compound provides a unique structural probe that enables SAR exploration at the intersection of two validated anticonvulsant chemotypes, which no single published lead compound can offer.
- [1] Jarzyński S, Rapacz A, Dziubina A, Pękala E, Popiół J, Piska K, Wojtulewski S, Rudolf B. Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomed Pharmacother. 2023;168:115749. View Source
- [2] Obniska J et al. Synthesis, physicochemical and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl- and 3-(3-methylphenyl)-pyrrolidine-2,5-diones. Acta Pol Pharm. 2009;66(6):639-647. PMID: 20050528. View Source
- [3] Lazić A, Gak Simić K, Trišović N, Bačević M, Banjac N. Estimation of drug-likeness properties of selected disubstituted pyrrolidine-2,5-dione derivatives. 14th Symposium Novel Technologies and Economic Development, Leskovac, 2021:31-37. View Source
